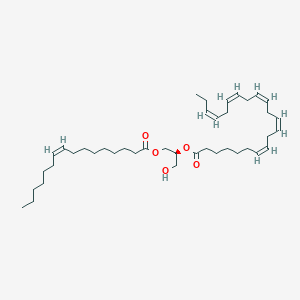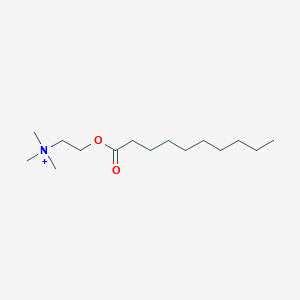
Decanoylcholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Decanoylcholine is an acylcholine obtained by formal condensation of the carboxy group of decanoic acid with the hydroxy group of choline. It has a role as a metabolite. It derives from a decanoic acid.
Scientific Research Applications
Neuroleptic Relapse Prevention
- Substantial dose reduction of neuroleptic drugs like fluphenazine decanoate can minimize side effects and improve patient compliance. However, it may increase vulnerability to mild psychosis exacerbation. Supplementing low-dose depot antipsychotics with oral supplementation at prodromal symptoms onset may enhance safety at low doses. Monitoring plasma fluphenazine levels can be beneficial in managing relapse rates in patients treated with fluphenazine decanoate (Marder, 1994).
Clinical Antipsychotic Trials
- In the CATIE schizophrenia trial, fluphenazine decanoate was one of the options for patients who had discontinued earlier antipsychotic treatments. The characteristics and outcomes of patients who selected each treatment, including fluphenazine decanoate, offer insights into clinical factors influencing treatment choices (Stroup et al., 2009).
Comparative Long-Term Effectiveness
- A systematic review and network meta-analysis of antipsychotic drugs, including fluphenazine decanoate, evaluated their long-term effectiveness in reducing relapse risks in schizophrenia while minimizing adverse effects. This study provides a comparative perspective on the effectiveness of various antipsychotics (Zhao et al., 2016).
Pharmacokinetics of Depot Antipsychotics
- The study of the clinical pharmacokinetics of depot antipsychotics, including fluphenazine decanoate, offers insights into their absorption, elimination, and steady-state concentration, which are vital for understanding their long-term effectiveness and safety (Jann, Ereshefsky, & Saklad, 1985).
Long-Acting Injectable Formulations
- Research on long-acting injectable antipsychotic drugs, including fluphenazine decanoate, highlights their role in improving medication compliance and therapeutic options for patients with schizophrenia and other psychotic disorders (Park et al., 2013).
Cross-Over Pharmacokinetic Study
- A cross-over study comparing perphenazine decanoate and haloperidol decanoate in schizophrenic patients provides insights into their clinical and pharmacokinetic parameters, offering a comparative view on their efficacy and side effects (Dencker et al., 1994).
properties
CAS RN |
13100-61-3 |
|---|---|
Molecular Formula |
C15H32NO2+ |
Molecular Weight |
258.42 g/mol |
IUPAC Name |
2-decanoyloxyethyl(trimethyl)azanium |
InChI |
InChI=1S/C15H32NO2/c1-5-6-7-8-9-10-11-12-15(17)18-14-13-16(2,3)4/h5-14H2,1-4H3/q+1 |
InChI Key |
VZSPWUMYXMBAJB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCC(=O)OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCC(=O)OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[8-(3,3-Diphenyl-propyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]dec-3-yl]-acetic Acid](/img/structure/B1243065.png)

![(4R,5S,6S)-3-[(3S,5S)-5-[4-[(2S)-5-amino-2-hydroxypentanoyl]piperazine-1-carbonyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1243067.png)

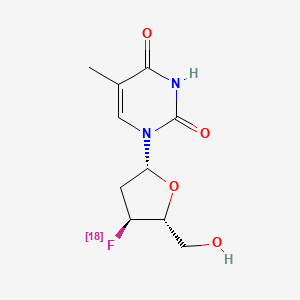
![(4Z)-4-[(1S,2S,3R,6S)-2-[(3S)-3-cyclohexyl-3-hydroxyprop-1-ynyl]-3-hydroxy-7-bicyclo[4.2.0]octanylidene]butanoic acid](/img/structure/B1243070.png)
![(3S)-1-Methyl-3-[3-(3-methylphenyl)ureido]-5-phenyl-1H-1,4-benzodiazepin-2(3H)-one](/img/structure/B1243071.png)
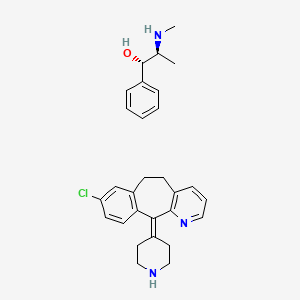
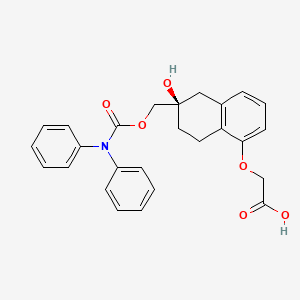
![5-[(1E)-dodec-1-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B1243078.png)

![Naphtho[2,3-c]thiophene](/img/structure/B1243081.png)
![N-[(3R)-1-benzylpyrrolidin-3-yl]-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B1243084.png)
